molecular formula C6H12ClN B1295616 2-Chloromethyl-1-methyl-pyrrolidine CAS No. 58055-93-9

2-Chloromethyl-1-methyl-pyrrolidine

Cat. No. B1295616
CAS RN: 58055-93-9
M. Wt: 133.62 g/mol
InChI Key: ZXEQVHDPCGPJSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromethylated compounds is a key area of interest in the field of organic chemistry due to their utility as intermediates. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which includes a regioselective chlorination step . Another paper discusses the synthesis of chlorinated 2-(aminomethyl)- and 2-(alkoxymethyl)pyrroles, which are synthesized via aromatization and reduction of pyrrolines and pyrroles . Additionally, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine is reported, which includes steps such as N-oxidation, one-pot synthesis, and chlorination using trichloroisocyanuric acid .

Molecular Structure Analysis

The molecular structures of chloromethylated compounds are characterized using various spectroscopic techniques. For example, the palladium complexes of a pincer ligand were characterized by NMR and X-ray crystallography, revealing details about the Pd-Se bond lengths and the geometry around the palladium center . Similarly, the crystal structures of chloromethylated pyridines and their derivatives were reported, providing insights into their molecular conformations and non-covalent interactions .

Chemical Reactions Analysis

Chloromethylated compounds participate in a variety of chemical reactions. The palladium complexes mentioned earlier are efficient catalysts for the Heck coupling reaction . The chloromethylated pyrroles synthesized from pyrrolines and pyrroles can be further functionalized to produce compounds with physiological activities . Moreover, the chloromethylated pyridines can be used to synthesize various heterocyclic compounds, as demonstrated by the synthesis of thioureas and their quantum chemical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethylated compounds are influenced by their molecular structure and the presence of functional groups. The papers provided do not directly discuss the physical properties of "2-Chloromethyl-1-methyl-pyrrolidine," but they do provide information on related compounds. For instance, the crystal structures and spectroscopic properties of chloromethylated pyridines and their methylsulphinyl derivatives are reported, which can give insights into their stability, reactivity, and potential intermolecular interactions .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

    • Scientific Field : Agrochemical and Pharmaceutical Industries .
    • Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Amide Derivatives Containing a Pyrrolidine Moiety in Antifungal Activity

    • Scientific Field : Antifungal Research .
    • Application Summary : A series of amide derivatives containing a pyrrolidine moiety were designed and synthesized, and their antifungal activities were evaluated .
    • Methods of Application : The compounds were tested against Monilinia fructicola, Rhizoctonia solani, Fusarium graminearum schw, Fusarium oxysporum, and Phytophthora infestans .
    • Results or Outcomes : The results of these tests are not specified in the source .
  • Pyrrolidine-2,5-dione in Carbonic Anhydrase Inhibition

    • Scientific Field : Biochemistry .
    • Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold. A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
    • Methods of Application : The compounds were tested for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
    • Results or Outcomes : The results of these tests are not specified in the source .
  • 2-Chloromethylpyridine in Ligand Synthesis

    • Scientific Field : Organic Chemistry .
    • Application Summary : 2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and is used as a precursor to pyridine-containing ligands .
    • Methods of Application : The compound is used in the synthesis of pyridine-containing ligands .
    • Results or Outcomes : The results of these syntheses are not specified in the source .
  • Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks
    • Scientific Field : Inorganic Chemistry .
    • Application Summary : Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions, is distinctive because of its semi-rigid structure . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
    • Methods of Application : In this regard, metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) show superiority because of their crystalline structure, rational designable and tunable framework . The synthetic strategies and related applications of these materials have been summarized systematically .
    • Results or Outcomes : The results of these tests are not specified in the source .

properties

IUPAC Name

2-(chloromethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEQVHDPCGPJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-methylpyrrolidine

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